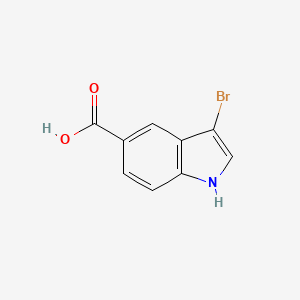

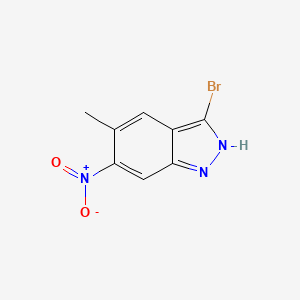

3-Bromoindole-5-carboxylic acid

説明

3-Bromoindole-5-carboxylic acid is a chemical compound used primarily for laboratory chemicals and synthesis of substances . It is offered for experimental and research use .

Synthesis Analysis

The synthesis of 3-Bromoindole-5-carboxylic acid can be achieved from Indole-5-carboxylic acid . Other indole derivatives have been synthesized using various methods, such as the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis

The molecular formula of 3-Bromoindole-5-carboxylic acid is C9H6BrNO2 . It has a molecular weight of 240.05 .Chemical Reactions Analysis

Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have been used in various chemical reactions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .科学的研究の応用

1. Synthesis of Indole Derivatives

- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application: The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

- Results or Outcomes: The application of indole derivatives in the treatment of various disorders has attracted increasing attention in recent years .

2. Herbicidal Activity of Indole-3-carboxylic Acid Derivatives

- Application Summary: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity. They are potential transport inhibitor response 1 antagonists .

- Methods of Application: The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives were reported .

- Results or Outcomes: Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

3. Alkaloid Synthesis

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

- Results or Outcomes: The application of indole derivatives in the treatment of various disorders has attracted increasing attention in recent years .

4. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Auxin Chemistry for Herbicides

- Application Summary: Auxins, a class of phytohormones, play essential roles in the plant life cycle. Developing compounds with auxin-like properties for plant growth regulation and weed control applications is of great significance . Indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential transport inhibitor response 1 antagonists .

- Methods of Application: The design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives were reported .

- Results or Outcomes: Most of the synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

6. Antiviral Activity of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application: Researchers synthesized various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes: Some of the tested compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

Safety And Hazards

将来の方向性

Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have attracted increasing attention in recent years due to their diverse biological activities . They are being explored for newer therapeutic possibilities . The development of new synthetic methods for indole derivatives is also a focus of current research .

特性

IUPAC Name |

3-bromo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNFRMMIMOPFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693843 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoindole-5-carboxylic acid | |

CAS RN |

916179-87-8 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)

![2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1523499.png)